molecular formula C9H12N2OS B1297991 1-(4-Methoxybenzyl)-2-thiourea CAS No. 37412-64-9

1-(4-Methoxybenzyl)-2-thiourea

Cat. No.: B1297991
CAS No.: 37412-64-9
M. Wt: 196.27 g/mol
InChI Key: KCPZCBGTVXMSPQ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-thiourea is an organic compound characterized by the presence of a methoxybenzyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-2-thiourea can be synthesized through the reaction of 4-methoxybenzylamine with thiocyanate compounds under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiourea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-2-thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxybenzyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzyl)-3-thiourea
  • 1-(4-Methoxybenzyl)-2-urea
  • 1-(4-Methoxyphenyl)-2-thiourea

Comparison: 1-(4-Methoxybenzyl)-2-thiourea is unique due to the specific positioning of the methoxybenzyl group and the thiourea moiety. This configuration may confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methoxy group can influence the compound’s solubility and its ability to interact with biological targets.

Properties

IUPAC Name

(4-methoxyphenyl)methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPZCBGTVXMSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354225
Record name 1-(4-Methoxybenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37412-64-9
Record name 1-(4-Methoxybenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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